N-(3-isopropoxybenzyl)-4-(4-morpholinyl)benzamide
Overview
Description
N-(3-isopropoxybenzyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.19434270 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition
Aromatic sulfonamide derivatives, similar in structural motif to N-(3-isopropoxybenzyl)-4-(4-morpholinyl)benzamide, have been investigated for their inhibitory activities against carbonic anhydrase (CA) isoenzymes. These compounds, including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, exhibited nanomolar half maximal inhibitory concentration (IC50) values, indicating potent enzyme inhibition across different CA isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Gastrokinetic Activity
Benzamide derivatives, including those with modifications at the N-4 position with alkyl, phenoxyalkyl, and heteroarylmethyl groups, have shown significant in vivo gastric emptying activity, making them potential gastrokinetic agents. Compounds with specific morpholine and benzamide components, akin to the structure of interest, were found to be potent without exhibiting dopamine D2 receptor antagonistic activity, which is crucial for avoiding side effects associated with gastrokinetic drugs (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Synthesis and Chemical Properties
Research on morpholine-2,5-dione derivatives, including those with benzyl-protected carboxylic acid and benzyloxycarbonyl-protected amine groups, highlights the utility of these compounds in creating polyesteramides with protected pendant functional groups through ring-opening copolymerization. This methodology provides a pathway for synthesizing polymers with specific functional properties (Veld, Dijkstra, & Feijen, 1992).
Antitumor Activity
Compounds structurally related to this compound, specifically 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been synthesized and shown to possess significant inhibitory effects on the proliferation of cancer cell lines. This suggests potential applications in the development of antitumor agents (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(3-propan-2-yloxyphenyl)methyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)26-20-5-3-4-17(14-20)15-22-21(24)18-6-8-19(9-7-18)23-10-12-25-13-11-23/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHXDKAGUXYWTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.